molecular formula C15H18N6O6S B166122 Ethametsulfuron-methyl CAS No. 97780-06-8

Ethametsulfuron-methyl

Cat. No.: B166122
CAS No.: 97780-06-8
M. Wt: 410.4 g/mol
InChI Key: ZINJLDJMHCUBIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethametsulfuron-methyl primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids, which are essential for protein synthesis and plant growth . This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the biosynthesis of branched-chain amino acids. This disruption affects multiple biochemical pathways downstream, as these amino acids are vital for protein synthesis. Without these essential amino acids, the plant cannot produce the proteins it needs for growth and development, leading to stunted growth and eventually death .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting the ALS enzyme and disrupting the synthesis of essential amino acids, the herbicide prevents the plant from growing and developing normally. This leads to stunted growth and eventually plant death .

Action Environment

This compound is moderately soluble in water and volatile, presenting a high risk of leaching to groundwater . It is relatively persistent in both soil and aqueous systems . Environmental factors such as soil composition, temperature, and moisture levels can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Ethametsulfuron-methyl interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . This enzyme is key in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine in plants, fungi, and bacteria . By inhibiting ALS, this compound disrupts protein synthesis, thereby interfering with DNA synthesis and cell division and growth .

Cellular Effects

The inhibition of ALS by this compound leads to a blockage in the biosynthesis of branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis, cell division, and growth, ultimately leading to the death of the plant .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the enzyme ALS and inhibiting its function . This binding interaction disrupts the enzyme’s ability to catalyze the production of branched-chain amino acids, which are essential for protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

This compound is relatively persistent in both soil and aqueous systems . Over time, it may degrade due to chemical hydrolysis and microbial degradation . A bacterium capable of degrading this compound has been isolated, indicating a potential for bioremediation .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It interacts with the enzyme ALS, inhibiting its function and disrupting this metabolic pathway .

Transport and Distribution

This compound, due to its water solubility, can be transported within the plant system where it targets the ALS enzyme . The specific transporters or binding proteins it interacts with are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethametsulfuron-methyl involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or alkaline conditions.

    Microbial Degradation: Presence of specific soil bacteria and suitable environmental conditions (e.g., temperature, pH).

Major Products Formed:

Comparison with Similar Compounds

Ethametsulfuron-methyl is part of the sulfonylurea family of herbicides. Similar compounds include:

  • Chlorimuron-ethyl
  • Metsulfuron-methyl
  • Thifensulfuron-methyl

Comparison:

  • Chlorimuron-ethyl: Similar mode of action but used primarily in soybean crops.
  • Metsulfuron-methyl: Also inhibits ALS but is used in a wider range of crops including wheat and barley.
  • Thifensulfuron-methyl: Similar application in cereal crops but has a different spectrum of weed control.

This compound is unique due to its specific use in oilseed rape and its high effectiveness at low application rates .

Properties

IUPAC Name

methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O6S/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINJLDJMHCUBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034573
Record name Ethametsulfuron-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97780-06-8
Record name Ethametsulfuron-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97780-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethametsulfuron-methyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethametsulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethametsulfuron-methyl (ISO); methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHAMETSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54ZP2XRYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 0.8 g of 4-ethoxy-6-methylamino-1,3,5-triazin-2-amine in 25 ml of methylene chloride was added 1.14 g of 2-(methoxycarbonyl)benzenesulfonyl isocyanate. Dissolution of the suspension occurred, followed by precipitation of a solid. After 1 hour at ambient temperature, the solid was collected and dried giving 0.9 g of the title compound, m.p. 204°-206° C.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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